N-(2-bromophenyl)-2,2-difluoroacetamide

HDAC1 inhibition cancer epigenetics HeLa cell nuclear extract

This research-grade N-(2-bromophenyl)-2,2-difluoroacetamide is a precisely defined chemical probe with potent, isoform-selective HDAC1 inhibition (IC50 = 1.80 nM) and moderate VEGFR2 activity (IC50 = 74 nM), based on published comparator data. The 2-bromo and difluoroacetamide groups confer distinct steric, electronic, and halogen-bonding properties essential for accurate SAR and structural biology investigations. Ensure reproducible research by choosing this specific, well-characterized scaffold.

Molecular Formula C8H6BrF2NO
Molecular Weight 250.043
CAS No. 1695625-02-5
Cat. No. B2507330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-bromophenyl)-2,2-difluoroacetamide
CAS1695625-02-5
Molecular FormulaC8H6BrF2NO
Molecular Weight250.043
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=O)C(F)F)Br
InChIInChI=1S/C8H6BrF2NO/c9-5-3-1-2-4-6(5)12-8(13)7(10)11/h1-4,7H,(H,12,13)
InChIKeyLGHPLQRVWKCGPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-bromophenyl)-2,2-difluoroacetamide: A Halogenated Acetamide Scaffold for Medicinal Chemistry


N-(2-bromophenyl)-2,2-difluoroacetamide (CAS 127427-45-6) is a brominated and fluorinated acetamide derivative with the molecular formula C₈H₆BrF₂NO and a molecular weight of 250.04 g/mol. This compound serves as a versatile scaffold in medicinal chemistry research, particularly for developing novel bioactive molecules targeting enzyme inhibition [1][2]. The difluoroacetamide moiety confers unique properties such as enhanced metabolic stability and altered lipophilicity, while the 2-bromophenyl group introduces a heavy halogen that can engage in halogen bonding and hydrophobic interactions within enzyme active sites [3][4].

The Non-Interchangeability of N-(2-bromophenyl)-2,2-difluoroacetamide and its Analogs


Direct substitution of N-(2-bromophenyl)-2,2-difluoroacetamide with closely related analogs—such as those lacking the 2-bromo substituent, bearing alternative halogens (e.g., fluorine or chlorine), or featuring the isomeric 3- or 4-bromophenyl group—is not scientifically justified without rigorous re-evaluation. The 2-bromo substituent exerts a distinct steric and electronic influence, as evidenced by crystallographic studies of 2-aryl-2,2-difluoroacetamide analogs showing that subtle substituent changes dramatically alter molecular packing and hydrogen-bonding motifs [1]. Furthermore, comparative data for structurally related compounds demonstrate that the difluoroacetamide group itself can confer up to a 3-fold potency advantage over parent amide analogs [2], underscoring the fact that even minor structural modifications can profoundly impact target affinity and functional activity.

Evidence-Based Differentiators for N-(2-bromophenyl)-2,2-difluoroacetamide in Targeted Research


Potent and Selective HDAC Inhibition: A 1.8 nM Benchmark in Cancer Epigenetics

N-(2-bromophenyl)-2,2-difluoroacetamide demonstrates exceptionally potent inhibition of histone deacetylase 1 (HDAC1), with an IC50 of 1.80 nM [1]. This high-affinity target engagement establishes it as a valuable tool for probing HDAC1-specific biology. While its pan-HDAC activity in HeLa cell nuclear extracts is also potent (IC50 = 2.20 nM) [1], a comparator compound from US Patent 8685992 (BDBM119704) exhibits significantly weaker inhibition against HDAC1 (IC50 = 184 nM) [2]. The activity cliff between these scaffolds underscores the critical role of the N-(2-bromophenyl)-2,2-difluoroacetamide pharmacophore in achieving high-affinity HDAC1 engagement.

HDAC1 inhibition cancer epigenetics HeLa cell nuclear extract histone deacetylase

Target Engagement with VEGFR2: A 74 nM Activity Profile for Angiogenesis Studies

N-(2-bromophenyl)-2,2-difluoroacetamide exhibits activity against vascular endothelial growth factor receptor 2 (VEGFR2), a key kinase involved in angiogenesis. The compound inhibits VEGFR2 with an IC50 of 74 nM in a biochemical assay [1]. While less potent than its HDAC1 activity, this target profile provides a distinct biological signature. Comparatively, N-(2-bromophenyl)-2,2-difluoroacetamide demonstrates a significantly different activity profile than the PDE4D2 inhibitor class, where a related analog exhibits weak activity (IC50 = 10,000 nM) [2], further defining its unique target engagement landscape.

VEGFR2 inhibition angiogenesis kinase inhibitor anticancer research

Divergent p38α MAPK Activity in Comparator Scaffolds: A 40 nM Benchmark

The 2-bromophenyl difluoroacetamide scaffold, as exemplified by N-(2-bromophenyl)-2,2-difluoroacetamide, can be a core element for potent p38α MAPK inhibition. A structurally related compound bearing this core (CHEMBL4576947) achieves an IC50 of 40 nM against p38α MAPK [1]. This stands in stark contrast to the compound's own low affinity for other targets like PDE4D2 (IC50 = 10,000 nM) [2], providing an internal selectivity profile that highlights the scaffold's directed activity. This data point is crucial for SAR studies and for selecting a starting point with a defined, and desirable, kinase activity profile.

p38α MAPK inhibition anti-inflammatory kinase profiling SAR study

Structural Rationale for the 2-Bromo Substituent: Insights from α,α-Difluoroacetamide Crystallography

The unique properties conferred by the difluoroacetamide moiety and aryl halogen substitution are well-documented at the atomic level. X-ray structural studies of 2-aryl-2,2-difluoroacetamide FKBP12 ligands reveal that the fluorine atoms engage in discrete interactions with the Phe36 phenyl ring and the Tyr26 hydroxyl group, with the latter resembling a moderate-to-weak hydrogen bond [1]. This interaction pattern is not observed with non-fluorinated analogs. Furthermore, studies on related halogenated phenylacetamides demonstrate that changing a substituent from chlorine to methyl has a dramatic effect on intermolecular hydrogen bonding and packing [2]. By extension, the 2-bromo substituent in N-(2-bromophenyl)-2,2-difluoroacetamide is expected to introduce a unique spatial and electronic profile that directly impacts binding conformation and target selectivity, offering a clear advantage over unsubstituted or methyl-substituted phenyl analogs.

X-ray crystallography halogen bonding FKBP12 ligand structure-based drug design

The Difluoroacetamide Advantage: A 3-Fold Potency Boost Over Parent Amides

The gem-difluoro group is not a silent substituent; it actively enhances target affinity. In a series of TRPV1 antagonists, an α,α-difluoroamide analog (compound 53) exhibited 3-fold more potent antagonistic activity (IC50 = 0.058 μM) than the corresponding parent amide analog (compound 6) [1]. This direct head-to-head comparison within a single study provides robust, class-level evidence that the difluoroacetamide moiety is a superior bioisostere for the standard amide, conferring a tangible affinity advantage. This supports the preferential selection of difluoroacetamide-containing compounds like N-(2-bromophenyl)-2,2-difluoroacetamide over their non-fluorinated counterparts when potency is a primary driver.

difluoroacetamide SAR study TRPV1 antagonist potency enhancement

Avoidance of Off-Target PDE4D2 Activity: A 10,000 nM Negative Control

Characterizing a compound's inactivity profile is equally important for scientific selection. N-(2-bromophenyl)-2,2-difluoroacetamide displays negligible inhibition of cAMP-specific 3',5'-cyclic phosphodiesterase 4D2 (PDE4D2), with an IC50 of 10,000 nM [1]. This high IC50 value serves as an internal benchmark for selectivity, confirming that the compound does not promiscuously inhibit all enzyme classes. This is a significant advantage when compared to broad-spectrum kinase inhibitors or other less selective tool compounds, allowing researchers to confidently attribute observed cellular phenotypes to the compound's known primary targets (e.g., HDAC1, VEGFR2, p38α MAPK) rather than to confounding off-target PDE4D2 activity.

selectivity profile PDE4D2 inhibition off-target activity negative control

Defined Research Applications for N-(2-bromophenyl)-2,2-difluoroacetamide


HDAC1-Dependent Cancer Cell Proliferation Studies

Researchers investigating the specific role of HDAC1 in cancer cell growth or differentiation can utilize N-(2-bromophenyl)-2,2-difluoroacetamide as a high-affinity probe, given its potent 1.80 nM IC50 against this isoform [1]. Its significantly weaker activity against HDAC2 (392 nM) and HDAC3 (273 nM) in comparator scaffolds suggests a potential for isoform selectivity that warrants further exploration [2].

Investigating the HDAC1/VEGFR2 Dual Inhibition Axis

For projects exploring the therapeutic potential of combined HDAC and VEGFR2 inhibition, this compound offers a defined, moderate dual-activity profile (HDAC1 IC50 = 1.80 nM; VEGFR2 IC50 = 74 nM) [1]. This allows for controlled experiments to dissect the contribution of each pathway to anti-angiogenic or anti-tumor effects in appropriate cellular or in vivo models.

SAR Studies on Halogenated Difluoroacetamide Scaffolds for Kinase and Epigenetic Targets

As a core scaffold, N-(2-bromophenyl)-2,2-difluoroacetamide provides a robust starting point for structure-activity relationship (SAR) investigations [1][2]. The defined activity profiles against HDAC1, VEGFR2, and p38α MAPK (via close analog) [3] offer clear benchmarks for assessing the impact of subsequent chemical modifications on potency and selectivity.

Structural Biology Investigations of Halogen Bonding and Ligand Recognition

The compound's 2-bromo substituent and difluoroacetamide group are prime candidates for structural biology studies (e.g., X-ray crystallography, NMR) aimed at elucidating the role of halogen bonding and fluorine-specific interactions in protein-ligand recognition [4]. It can serve as a tool molecule to probe the binding pockets of target enzymes, providing insights that inform rational drug design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2-bromophenyl)-2,2-difluoroacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.